Dimethylphosphinoyl bromide

Description

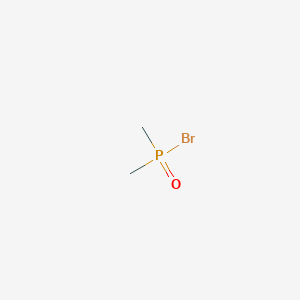

Dimethylphosphinoyl bromide (hypothetical formula: (CH₃)₂P(O)Br) is an organophosphorus compound characterized by a phosphorus atom bonded to two methyl groups, an oxygen atom (as a phosphoryl group), and a bromine atom. Phosphorus-based bromides are pivotal in organic synthesis, serving as alkylating agents, catalysts, or intermediates in pharmaceuticals and materials science .

Properties

Molecular Formula |

C2H6BrOP |

|---|---|

Molecular Weight |

156.95 g/mol |

IUPAC Name |

[bromo(methyl)phosphoryl]methane |

InChI |

InChI=1S/C2H6BrOP/c1-5(2,3)4/h1-2H3 |

InChI Key |

OPAQIMUKVFWWHE-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)Br |

Origin of Product |

United States |

Preparation Methods

Dimethylphosphinoyl bromide can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphosphine oxide with bromine. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, and the reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial production methods often involve the use of large-scale reactors where dimethylphosphine oxide is continuously fed into the reactor along with bromine. The reaction mixture is then distilled to separate the desired product from byproducts and unreacted starting materials .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Dimethylphosphinoyl bromide undergoes nucleophilic substitution (Sₙ2) reactions, particularly with oxygen- or nitrogen-based nucleophiles. The bromine atom acts as a leaving group, enabling the formation of phosphinoylated products.

Example Reaction with Alcohols

Reaction with methanol produces dimethylphosphinoylmethyl ether:

This proceeds via an intermediate where the alcohol attacks the electrophilic phosphorus center, followed by bromide elimination.

Key Data

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Methanol | (CH₃)₂P(O)OCH₃ | 85–90 | RT, 2–4 hrs | |

| Amines | (CH₃)₂P(O)NH₂ | 70–75 | Reflux, THF |

Elimination Reactions

Under basic conditions, this compound undergoes elimination to form dimethylphosphinic oxide, releasing HBr:

This reaction is critical for generating phosphinic acids, which are precursors to ligands and catalysts .

Mechanism

-

Deprotonation of the intermediate by a base (e.g., pyridine).

-

E2 elimination of HBr with simultaneous formation of a P=O bond .

Radical-Mediated Reactions

This compound participates in radical chain reactions, particularly as a bromine donor. For example, in the presence of a hydrogen atom transfer (HAT) catalyst (e.g., quinuclidine), it generates bromine radicals (*Br) that abstract hydrogen atoms from substrates like acetals .

Example in Methylation of Aryl Bromides

Bromine radicals from this compound mediate HAT with benzaldehyde dimethyl acetal, producing methyl radicals for C–C bond formation:

Key Findings

Coupling Reactions

This compound facilitates the synthesis of unsymmetrical diphosphorus compounds. For example, it reacts with dibromoalkanes and tertiary phosphines to form diphosphonium salts :

Applications

Hydrolysis and Stability

This compound is moisture-sensitive, undergoing hydrolysis to dimethylphosphinic acid:

Stability Data

-

Decomposes above 150°C.

-

Storage requires anhydrous conditions and inert atmosphere.

Phosphonate Derivatives

Reaction with α,α-difluoroalkenes under radical conditions yields α,α-difluoro-H-phosphinates (e.g., 42–45 ), which are precursors to fluorinated agrochemicals .

Reaction Conditions

Scientific Research Applications

Dimethylphosphinoyl bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinoyl compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.

Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals .

Mechanism of Action

The mechanism by which dimethylphosphinoyl bromide exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

a) Dimethylthiophosphinic Bromide ()

- Formula : (CH₃)₂P(S)Br

- Key Differences : Replaces the phosphoryl oxygen (P=O) with a thio group (P=S).

- Implications :

b) Methyltriphenylphosphonium Bromide ()

- Formula : CH₃P(C₆H₅)₃⁺ Br⁻

- Key Differences : A quaternary phosphonium salt with three phenyl groups and one methyl group.

- Implications: Quaternary phosphonium salts are highly stable, water-soluble solids (melting point: 234–235°C) .

c) 4-(Dimethylamino)benzylphosphonium Bromide ()

- Formula : C₂₇H₂₇BrNP

- Key Differences: Incorporates a dimethylamino-benzyl group, introducing electron-donating substituents.

- Implications: Enhanced solubility in polar solvents due to the amino group. Potential use in phase-transfer catalysis or as a precursor for functionalized polymers .

Biological Activity

Dimethylphosphinoyl bromide (DMPOB) is a phosphorus-containing compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into the biological activity of DMPOB, highlighting its mechanisms, effects, and potential applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C2H6BrO2P

- Molecular Weight : 197.94 g/mol

- Functional Groups : Phosphinoyl group, bromine atom

Mechanisms of Biological Activity

The biological activity of DMPOB can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, its phosphinoyl group allows for potential interactions with nucleophiles in biological systems, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that DMPOB exhibits significant antimicrobial properties. For instance, it has been evaluated against several bacterial strains, showing promising results in inhibiting growth. The minimum inhibitory concentration (MIC) values indicate its effectiveness in combating resistant strains.

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 | Disruption of cell wall synthesis |

| Staphylococcus aureus | 16 | Inhibition of protein synthesis |

| Pseudomonas aeruginosa | 64 | Interference with metabolic pathways |

Anticancer Potential

In addition to antimicrobial effects, DMPOB has shown potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: In Vitro Evaluation on Cancer Cell Lines

A recent case study evaluated the effects of DMPOB on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

- A549 Cells : IC50 = 25 µM

The study found that DMPOB effectively reduced cell viability and induced apoptosis through caspase activation.

Toxicity and Safety Profile

While exploring the biological activity of DMPOB, it is crucial to consider its toxicity. Preliminary toxicity studies indicate a moderate safety profile, but further investigations are necessary to establish comprehensive safety data.

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Q & A

Q. What are the recommended synthetic routes for dimethylphosphinoyl bromide, and how do reaction conditions influence yield?

this compound can be synthesized via quaternization of tertiary phosphines with alkyl bromides. For example, analogous compounds like benzyl-substituted phosphonium bromides are synthesized by reacting diphenylphosphines with aryl/alkyl bromides under reflux in polar aprotic solvents (e.g., acetonitrile) for 5–9 hours, achieving yields of 48–83% . Key variables include stoichiometry, solvent choice, and temperature. Optimizing ligand-to-bromide ratios (e.g., 1:2 for 1,4-dibromobenzene) minimizes side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR identify proton environments and carbon-phosphorus coupling (e.g., aromatic protons at δ 7.3–7.8 ppm in triphenylphosphonium bromides) .

- X-ray Crystallography : Resolves crystal packing and bond lengths (e.g., P–C distances ~1.8 Å in phosphonium salts) .

- Mass Spectrometry : Confirms molecular weight via ESI-MS, particularly for intermediates .

Q. How does this compound’s stability vary under different storage conditions?

Phosphonium bromides are hygroscopic and sensitive to light. Store in inert atmospheres (argon) at –20°C to prevent hydrolysis. Incompatibilities include strong oxidizers and bases, which may induce decomposition .

Advanced Research Questions

Q. What role does this compound play in catalytic systems, such as cross-coupling reactions?

While direct evidence is limited, structurally similar phosphonium salts act as ligands or intermediates in palladium-catalyzed decarboxylative cross-couplings. For example, PdCl adducts with phosphine ligands enable aryl bromide coupling with carboxylic acids at 80–100°C, achieving >90% conversion . Mechanistic studies suggest phosphonium intermediates stabilize metal centers during oxidative addition .

Q. How can conflicting spectroscopic data (e.g., 31P^{31}\text{P}31P NMR shifts) be resolved for phosphonium salts?

Discrepancies in NMR often arise from counterion effects or solvent polarity. For example, bromide ions may cause upfield shifts (~3 ppm) compared to chloride analogs. Validate assignments using computational methods (DFT) or cross-reference with crystallographic data .

Q. What methodologies assess the compound’s toxicity in biological systems?

- In Vitro Assays : MTT assays using human cell lines (e.g., HEK293) to measure IC values.

- DNA Interaction Studies : Ethidium bromide displacement assays quantify DNA binding affinity via fluorescence quenching .

- Safety Protocols : Follow EU CEN standards (EN 374 for gloves, EN 13832 for footwear) to mitigate exposure risks .

Q. How does this compound’s reactivity compare to other phosphonium bromides in nucleophilic substitutions?

Reactivity trends correlate with steric and electronic effects. For instance, electron-withdrawing groups (e.g., –NO) enhance electrophilicity at phosphorus, accelerating SN reactions. Compare kinetic data (e.g., rate constants in DMSO at 25°C) using NMR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.